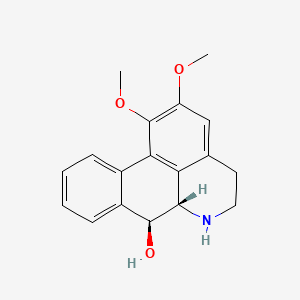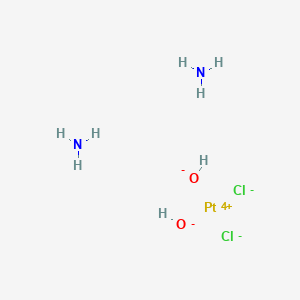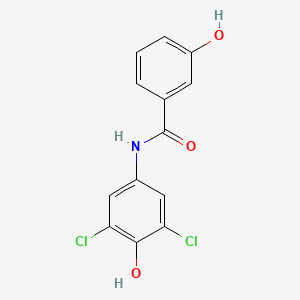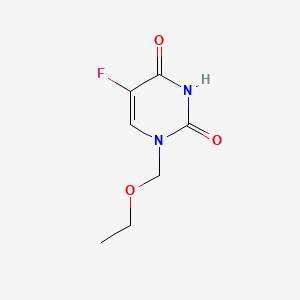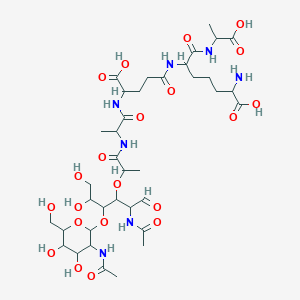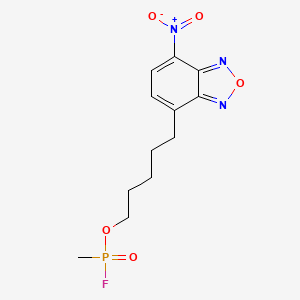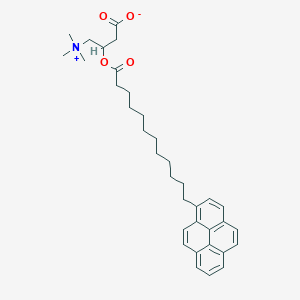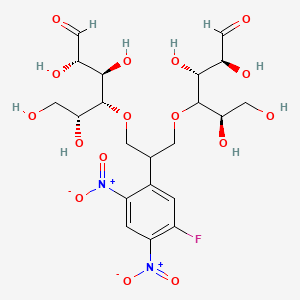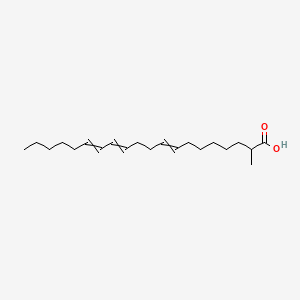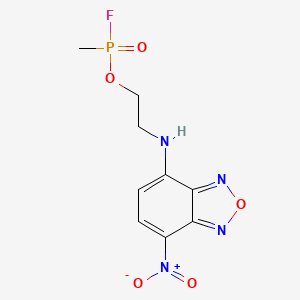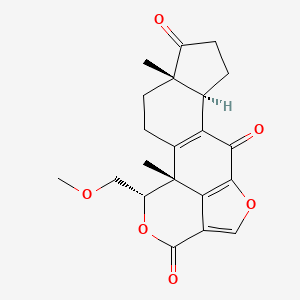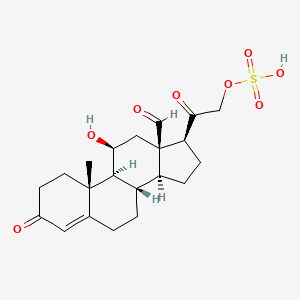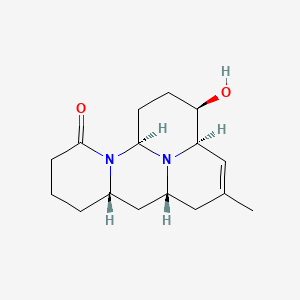
Carolinianine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carolinianine is a pyridopyrimidine.
Scientific Research Applications
Isolation and Structural Characterization
Carolinianine, an alkaloid isolated from Lycopodium carolinianum L. var. affine, has been structurally characterized. This study established the structure of this compound, contributing to the understanding of alkaloids in this plant species (Miller, Hootele, Braekman-Danheux, & Braekman, 2010).
Macrophyte Bioassay Applications
In studies assessing the feasibility of using macrophytes as biomarkers for environmental toxins, Azolla caroliniana was evaluated for its sensitivity to various pesticides. The study provided insights into the potential of A. caroliniana as a bio-indicator in environmental monitoring (Vechia et al., 2016).
Heavy Metal Removal
Research on A. caroliniana has demonstrated its capacity to remove heavy metals like Hg and Cr from polluted waters. This indicates its potential use in phytoremediation, an eco-friendly method for cleaning contaminated environments (Bennicelli et al., 2004).
Reproductive Traits and Ecology
The study of reproductive traits of Lachnanthes caroliniana in disturbed environments provides insights into the mechanisms of patch formation by clonal plants. Understanding these traits is crucial for ecological research and conservation efforts (Boughton, Boughton, Griffith, & Bernath-Plaisted, 2016).
Phytochemicals in Traditional Medicine
Investigations into the phytochemicals of Rhamnus caroliniana, used in Cherokee traditional medicine, revealed the presence of various compounds with potential therapeutic applications. This study contributes to the understanding of the medicinal properties of this plant (Mekala, Satyal, & Setzer, 2017).
Arsenic and Salinity Stress
A. caroliniana has been studied for its ability to uptake Arsenic under different salinity levels. This research provides important information for the application of this plant in the phytoremediation of contaminated waters (Moradi, Yosefi, & Ghaderi, 2013).
properties
CAS RN |
36101-39-0 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
(1S,7S,9R,13R,14R)-14-hydroxy-11-methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadec-11-en-3-one |
InChI |
InChI=1S/C16H24N2O2/c1-10-7-12-9-11-3-2-4-16(20)18(11)15-6-5-14(19)13(8-10)17(12)15/h8,11-15,19H,2-7,9H2,1H3/t11-,12+,13+,14+,15-/m0/s1 |
InChI Key |
YRHGJVCKHYJQQO-JARUQAPTSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H](CC[C@H]3N2[C@H](C1)C[C@H]4N3C(=O)CCC4)O |
SMILES |
CC1=CC2C(CCC3N2C(C1)CC4N3C(=O)CCC4)O |
Canonical SMILES |
CC1=CC2C(CCC3N2C(C1)CC4N3C(=O)CCC4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




